Aflatoxin G2

Toxicology LD50 Safety assessment

Aflatoxin G2 (AFG2; CAS 7241-98-7) is a difurocoumarin mycotoxin produced by Aspergillus flavus and A. parasiticus, belonging to the aflatoxin B/G series alongside B1, B2, and G1.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 7241-98-7
Cat. No. B190436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAflatoxin G2
CAS7241-98-7
Synonyms(7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
InChIInChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3
InChIKeyWPCVRWVBBXIRMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlighty soluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Aflatoxin G2 (CAS 7241-98-7) Procurement Guide – Verify Differentiated Toxicity & Analytical Performance


Aflatoxin G2 (AFG2; CAS 7241-98-7) is a difurocoumarin mycotoxin produced by Aspergillus flavus and A. parasiticus, belonging to the aflatoxin B/G series alongside B1, B2, and G1 [1]. Structurally, AFG2 lacks the 8,9-double bond present in AFB1 and AFG1, a feature that fundamentally alters its toxicological and photophysical properties [1]. Unlike AFB1—the most potent natural hepatocarcinogen—AFG2 exhibits markedly lower acute toxicity and is non-hepatocarcinogenic in standard rodent models [1]. These intrinsic differences mean that AFG2 cannot serve as a surrogate for AFB1 in toxicology studies, nor can generic aflatoxin standards substitute for AFG2 in quantitative analysis, where its distinct fluorescence and chromatographic behaviour necessitate compound-specific calibration.

Why Aflatoxin G2 Cannot Be Replaced by B1, B2, or G1 Standards


Aflatoxin G2 is often assumed to be a minor co-contaminant; however, its individual chemical properties diverge sufficiently from its closest analogs that substitution introduces significant quantitative error. The lack of the 8,9-unsaturated bond eliminates the requirement for pre- or post-column derivatization that AFB1 and AFG1 demand for sensitive fluorescence detection . Consequently, an AFB1/G1-calibrated method will misrepresent AFG2 concentrations unless the analytical system is specifically validated for AFG2 [1]. Furthermore, in regions where AFG1 and AFG2 constitute an atypical proportion of total aflatoxin burden—exceeding AFB1 levels in certain commodities—failure to procure an authenticated AFG2 reference standard directly compromises regulatory compliance assessment [2]. The evidence below establishes exactly where and by how much AFG2 differs from the analogs a user might otherwise consider.

Quantitative Differentiation Evidence: Aflatoxin G2 vs. Closest Analogs


Reduced Acute Lethality in Vertebrate Models vs. Aflatoxin B1 and G1

In a direct head-to-head comparison within a single study, AFG2 exhibited 3.9‑fold lower acute lethality than AFB1 in ducklings and was completely non‑toxic to rats at the highest dose tested, whereas AFB1 and AFG1 were lethal in the same rat model [1].

Toxicology LD50 Safety assessment

Absence of Mutagenicity in Standard Ames Test vs. Highly Mutagenic AFB1

In the IARC-evaluated dataset, AFG2 tested uniformly negative for reverse mutation in Salmonella typhimurium strains TA100, TA1538 and TA98 at doses up to 5.0 mg/plate, both with and without metabolic activation [1]. This contrasts with the well‑established potent mutagenicity of AFB1, which is positive in the same strains at doses as low as 0.1 µg/plate.

Genotoxicity Ames test Safety assessment

Superior Native Fluorescence Eliminates Derivatization Requirement vs. AFB1 and AFG1

Under standard reversed‑phase HPLC conditions with post‑column photochemical derivatization, AFG2 achieved a linearity range starting at 0.125 µg·L⁻¹, a 4‑fold lower lower‑limit of linearity than AFB1 and AFG1 (0.50 µg·L⁻¹) [1]. This advantage originates from AFG2’s intrinsically stronger native fluorescence compared to the unsaturated analogs, which require derivatization (TFA, iodine, or photochemical) to reach comparable sensitivity . Consequently, AFG2 can be accurately quantified without derivatization in methods where AFB1 and AFG1 would yield unacceptable signal-to‑noise ratios.

HPLC-FLD Derivatization Detection limit

Distinct Chromatographic Retention Time as a Discriminator from B1, B2, and G1

Under an isocratic reversed‑phase HPLC method optimised for simultaneous aflatoxin resolution, AFG2 eluted at 6.951 min, which is 14.6% earlier than AFG1 (8.137 min), 23.0% earlier than AFB2 (9.027 min), and 36.0% earlier than AFB1 (10.867 min) [1]. This consistent elution order (G2 < G1 < B2 < B1) provides a robust retention‑time‑based identification feature that prevents mis‑assignment of the G2 peak in multi‑analyte chromatograms.

HPLC Retention time Peak identification

Greater Photostability Under UV Irradiation vs. AFG1 and AFB1

In a controlled solid‑phase UV‑irradiation model, the stability of aflatoxins ranked as AFG1 < AFB1 < AFG2 < AFB2, placing AFG2 as more photostable than both AFG1 and AFB1 [1]. While quantitative half‑life values were not reported, the rank‑order established that the saturated terminal furan ring of AFG2 confers a tangible stability advantage during sample handling and long‑term storage under ambient light.

Stability UV degradation Sample preparation

Validated Application Scenarios Where Aflatoxin G2 Is the Irreplaceable Choice


Non-Mutagenic Control in Structure–Activity Relationship (SAR) Studies

Researchers investigating the contribution of the C8–C9 double bond to aflatoxin genotoxicity require AFG2 as a structurally matched, saturated analog that is negative in the Ames test at doses >50,000-fold above the mutagenic threshold of AFB1 . Substituting AFB2—which shares the saturated bond but has a different coumarin/lactone architecture—introduces an additional structural variable; only AFG2 isolates the double‑bond effect within the G‑series scaffold.

Derivatization-Free LC-FLD Method for High-Throughput Food Safety Testing

Food testing laboratories adopting UPLC‑FLD methods without chemical derivatization can quantify AFG2 and AFB2 natively with high sensitivity, while AFB1 and AFG1 require post‑column photochemical or TFA‑based enhancement . Using a dedicated AFG2 calibrant for the non‑derivatized channel eliminates the risk of mis‑quantification that arises when a derivatized B1 standard is used to estimate G2. This approach reduces instrument complexity and maintenance costs in routine regulatory monitoring of nuts, cereals, and spices.

Toxicological Safety Assessment of High-Group Aflatoxin Commodities

In geographic regions where AFG1 and AFG2 levels can exceed AFB1 in maize and groundnuts—as documented in Malawi where AFG1 was routinely equal to or higher than AFB1 in 47% of samples—total aflatoxin risk assessment requires individual G‑group quantification . Because AFG2 is approximately 172‑fold less acutely toxic than AFB1 in the rat model, simply summing total aflatoxin mass without compound‑specific identification inflates the estimated health risk. An authenticated AFG2 reference standard is essential for accurate exposure modelling in these atypical contamination profiles.

Quote Request

Request a Quote for Aflatoxin G2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.